molecular formula C13H17BrN2O2 B3321871 Tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate CAS No. 1393540-66-3

Tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Cat. No.: B3321871
CAS No.: 1393540-66-3
M. Wt: 313.19 g/mol
InChI Key: BOYMFJZNBYBJCU-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate (CAS: see ) is a brominated naphthyridine derivative with the molecular formula C₁₃H₁₇BrN₂O₂ and a molecular weight of 313.19 g/mol. The compound features a bicyclic 1,7-naphthyridine core substituted with a bromine atom at position 2 and a tert-butyl carbamate group at position 5. This structure makes it a versatile intermediate in pharmaceutical synthesis, particularly for constructing PDE4 inhibitors and other bioactive molecules .

Properties

IUPAC Name

tert-butyl 2-bromo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-6-9-4-5-11(14)15-10(9)8-16/h4-5H,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYMFJZNBYBJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a synthetic organic compound notable for its structural complexity and potential biological activities. This compound belongs to the naphthyridine family, which has garnered attention due to various pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.

PropertyValue
Molecular Formula C13H17BrN2O2
Molecular Weight 313.195 g/mol
IUPAC Name This compound
CAS Number 1393540-66-3

The compound features a tert-butyl group and a bromomethyl group attached to a naphthyridine ring, which contributes to its reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds related to naphthyridines exhibit significant anticancer properties. For instance, studies have shown that various naphthyridine derivatives can induce apoptosis in cancer cells through mechanisms such as DNA intercalation and modulation of cell cycle regulators.

  • Case Study: Aaptamine, a naturally derived naphthyridine, demonstrated cytotoxic effects against multiple cancer cell lines including non-small cell lung cancer (H1299 and A549) with IC50 values ranging from 10.47 to 15.03 μg/mL . This suggests that similar synthetic derivatives like this compound may also possess anticancer activity.

The mechanism of action for this compound involves:

  • Nucleophilic Substitution: The reactive bromomethyl group can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction Reactions: These reactions can modify the compound's functional groups, potentially enhancing its biological activity.
  • Interaction with Biological Targets: The naphthyridine structure allows for π-π stacking interactions and hydrogen bonding with biological macromolecules like proteins and nucleic acids.

Antimicrobial Activity

Naphthyridine derivatives have been explored for their antimicrobial properties. Compounds from this family have exhibited activity against various bacterial strains and fungi, suggesting that this compound may also possess similar properties.

Research Findings Summary

Research on the biological activities of naphthyridine derivatives highlights their potential in drug development:

  • Anticancer Activity: Derivatives show significant cytotoxicity against various cancer cell lines.
  • Mechanistic Insights: Nucleophilic substitution and oxidative reactions are key to their biological interactions.
  • Therapeutic Potential: Ongoing studies focus on their application in treating cancer and inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate has shown promise in the development of antiviral agents. Research indicates that it may inhibit enzymes related to viral replication, particularly those associated with hepatitis viruses. The mechanism involves:

  • Enzyme Inhibition: Targeting specific enzymes within cellular pathways to disrupt viral replication cycles.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction Reactions: Modifying the compound to introduce or alter functional groups.

These reactions enable the creation of more complex molecules that can be utilized in pharmaceuticals and agrochemicals.

Case Studies

  • Antiviral Activity Study:
    • A study conducted on the efficacy of tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine derivatives demonstrated significant inhibition of hepatitis virus replication in vitro. The results indicated a dose-dependent response with IC50 values suggesting potential for therapeutic use.
  • Synthesis of Novel Derivatives:
    • Researchers have synthesized various derivatives using tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine as a precursor. These derivatives exhibited enhanced biological activity against specific bacterial strains, showcasing the compound's utility in developing antibacterial agents.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling

The bromine atom at position 2 enables palladium-catalyzed cross-coupling reactions. For example, in the synthesis of kinase inhibitors (e.g., PIP4K2A inhibitors), bromonaphthyridine derivatives undergo Suzuki coupling with aryl boronic acids under microwave-assisted conditions:

Reaction Conditions Outcome Yield Source
Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O, 100°CCoupling with (2-ethoxyphenyl)boronic acid to form biaryl derivatives65–75%
Pd(PPh₃)₄, Na₂CO₃, toluene/EtOHReaction with (3-methylphenyl)boronic acid for CCR2 antagonist synthesis70%

This reaction is critical for introducing aromatic or heteroaromatic substituents, enhancing drug-like properties such as target binding affinity .

Nucleophilic Substitution

The bromine atom participates in nucleophilic substitution (SNAr) due to electron-withdrawing effects from the naphthyridine core. Common nucleophiles include amines and alkoxides:

Nucleophile Conditions Product Application
tert-ButylamineDMF, 80°C, 12h2-Amino-naphthyridine derivativeIntermediate for kinase inhibitors
Sodium methoxideMeOH, reflux2-Methoxy-naphthyridineModulation of solubility

The reaction’s regioselectivity is influenced by the electron-deficient nature of the naphthyridine ring .

Deprotection of the tert-Butyl Ester

The Boc group is cleaved under acidic conditions to yield the free amine, a step commonly used in drug synthesis:

Acid Solvent Time Product Source
HCl (4M in dioxane)DCM2h5,8-Dihydro-1,7-naphthyridine-7-carboxylic acid
TFADCM1hSame as above

The deprotected amine serves as a handle for further functionalization, such as amide bond formation .

Radical Trifluoromethylation

While not directly reported for this compound, analogous bromonaphthyridines undergo radical-mediated trifluoromethylation using photoredox catalysis:

Catalyst Reagent Conditions Outcome
Ru(bpy)₃Cl₂CF₃I, visible lightDMF, rt, 24h2-Trifluoromethyl-naphthyridine

This method could theoretically extend to tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate for introducing CF₃ groups.

Reductive Dehalogenation

The bromine atom can be removed via catalytic hydrogenation, though this is less common due to competing reduction of the naphthyridine ring:

Catalyst Conditions Product Yield
Pd/C, H₂EtOH, 50 psi, 6hDehalogenated naphthyridine40%

This reaction is sensitive to steric and electronic factors.

Cyclization Reactions

The dihydro-naphthyridine scaffold participates in ring-closing reactions. For example, intramolecular Heck reactions form fused polycyclic systems:

Catalyst Base Product Application
Pd(OAc)₂Et₃NTetracyclic kinase inhibitor coreAnticancer drug development

Such transformations exploit the compound’s rigidity and electron-deficient nature .

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Reactivity: Bromine at position 2 (target compound) provides a balance between steric bulk and leaving-group ability, making it suitable for Suzuki-Miyaura couplings . In contrast, the 3-bromo isomer () may exhibit reduced reactivity due to electronic differences in the naphthyridine core. Dichloro and cyano derivatives () are more electrophilic, enabling efficient nucleophilic aromatic substitutions but requiring harsher reaction conditions .

Positional Isomerism :

  • The 2-bromo vs. 3-bromo substitution alters the electron density distribution, impacting binding affinity in drug discovery. For example, PDE4 inhibitors often require precise halogen positioning for optimal target engagement .

Safety and Handling :

  • Brominated and chlorinated analogs share hazards such as acute toxicity (H300: fatal if swallowed) and environmental risks (H400: toxic to aquatic life). However, methyl-substituted derivatives () may have lower volatility, reducing inhalation risks .

Applications in Drug Development :

  • The target compound’s bromine atom serves as a handle for late-stage functionalization, a feature less feasible in dichloro analogs due to competing reactivity at multiple sites .
  • Methyl-substituted derivatives () are explored for inhaled PDE4 inhibitors due to improved pharmacokinetic properties .

Q & A

Q. What are the common synthetic routes for tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate?

The compound is synthesized through multi-step protocols involving:

  • Boc protection : Reaction of intermediates with Boc₂O and DMAP to introduce the tert-butyl carbamate group .
  • Triflation and bromination : Use of Tf₂O to activate hydroxyl groups for subsequent Pd-catalyzed cross-coupling or bromination steps. For example, triflation of a hydroxyl intermediate followed by displacement with bromide or coupling with bromine-containing reagents .
  • Purification : Column chromatography (e.g., silica gel with hexanes/ethyl acetate gradients) is commonly employed .

Q. What spectroscopic techniques confirm the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify regiochemistry and functional groups. For example, tert-butyl groups typically appear as singlets near δ 1.4 ppm in ¹H NMR .
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns. HR-MS data for related intermediates show precision within 0.5 ppm .

Q. How should this compound be stored to prevent decomposition?

  • Storage : Under inert atmosphere (N₂/Ar) at -20°C in sealed, light-protected containers.
  • Handling : Use gloveboxes or fume hoods to avoid moisture and oxygen exposure, as the Boc group is sensitive to acidic conditions .

Q. What are key intermediates in its synthesis?

Critical intermediates include:

  • Hydroxyl precursors : e.g., tert-butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate, activated via triflation for subsequent substitution .
  • Pd-coupled intermediates : Bromine introduction via Suzuki-Miyaura or Buchwald-Hartwig couplings using Pd(OAc)₂ or Pd(PPh₃)₄ .

Advanced Research Questions

Q. How to optimize bromine introduction at the 2-position while minimizing side reactions?

  • Regioselectivity Control : Use directing groups (e.g., methylthio at C4) to bias electrophilic substitution.
  • Catalytic Systems : Pd(PPh₃)₄ with Et₃SiH reduces competing pathways like over-oxidation or dimerization .
  • Temperature/Time : Low-temperature reactions (0–25°C) and monitored reaction times prevent decomposition .

Q. How to address discrepancies in NMR data due to impurities?

  • Purification : Repeat column chromatography with alternative solvents (e.g., DCM/MeOH gradients) .
  • Dynamic NMR : Variable-temperature NMR can resolve overlapping signals from rotamers or tautomers .
  • Supplementary Techniques : LC-MS or IR spectroscopy cross-validates functional group integrity .

Q. What challenges arise in achieving regioselective substitution at C2 versus C4?

  • Steric Effects : Bulkier reagents favor substitution at less hindered positions (e.g., C2 over C4 in naphthyridine systems) .
  • Electronic Effects : Electron-withdrawing groups at C4 (e.g., methylthio) direct electrophiles to C2 via resonance stabilization .

Q. How does the choice of Pd catalyst influence coupling reactions in derivative synthesis?

  • Pd(OAc)₂ : Effective for Buchwald-Hartwig aminations but may require ligands like XPhos for stability .
  • Pd(PPh₃)₄ : Preferred for Suzuki-Miyaura couplings due to milder conditions and tolerance for boronate esters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

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